molecular formula C24H30N4O2 B2929579 N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 922014-00-4

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2929579
CAS No.: 922014-00-4
M. Wt: 406.53
InChI Key: VYEIOPLINLRSGT-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O2 and its molecular weight is 406.53. The purity is usually 95%.
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Scientific Research Applications

Ethylene in Organic Synthesis

A study by Lim and RajanBabu (2011) highlights the use of asymmetric hydrovinylation in synthesizing pyrrolidinoindolines, which are derivatives related to N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide. These compounds are useful in the synthesis of enantiopure benzomorphans (Lim & RajanBabu, 2011).

Glycolic Acid Oxidase Inhibitors

Rooney et al. (1983) explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO), indicating potential applications in biochemical pathways involving similar compounds (Rooney et al., 1983).

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

Chen et al. (2009) describe the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are structurally related to the compound . This approach is significant in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Vapour Phase Synthesis of Nitrogen-Containing Heterocyclic Compounds

Campanati, Vaccari, and Piccolo (2000) developed an environment-friendly vapour phase synthesis for nitrogen-containing heterocyclic compounds, which could be relevant to synthesizing or modifying compounds like this compound (Campanati, Vaccari, & Piccolo, 2000).

C-H/CO/Olefin Coupling of N-Pyridylindolines

Chatani et al. (2002) investigated the C-H/CO/olefin coupling of N-pyridylindolines, which could provide insights into reactions and modifications of similar compounds (Chatani et al., 2002).

Synthesis of Merocyanine Dyes

Abdel-Rahman and Khalil (1978) synthesized merocyanine dyes using similar compounds. These dyes have applications in various fields, including bactericidal activities (Abdel-Rahman & Khalil, 1978).

Synthesis of Cadmium(II) Schiff Base Complexes

Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes for corrosion inhibition, indicating potential industrial applications of related compounds (Das et al., 2017).

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

Rak et al. (2016) synthesized arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists, suggesting pharmaceutical applications (Rak et al., 2016).

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-17-5-8-20(9-6-17)26-24(30)23(29)25-16-22(28-12-3-4-13-28)18-7-10-21-19(15-18)11-14-27(21)2/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEIOPLINLRSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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